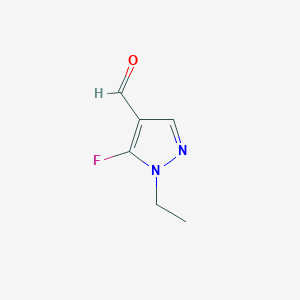

1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

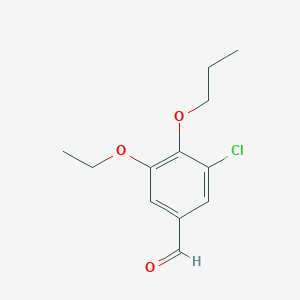

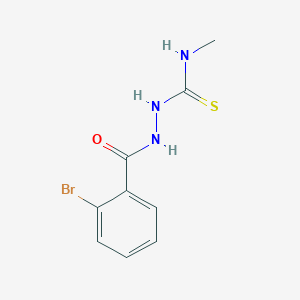

1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C6H7FN2O. It has a molecular weight of 142.13 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of pyrazole derivatives, including this compound, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring which is a five-membered ring with two nitrogen atoms and three carbon atoms. One of the carbon atoms is attached to a fluorine atom and an ethyl group .Chemical Reactions Analysis

Pyrazoles, including this compound, are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis

This compound has a molecular weight of 142.13 . The exact physical properties such as melting point, boiling point, and density are not mentioned in the search results.Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde and its derivatives have been extensively studied for their synthesis and crystal structures. The compound is a key precursor in the synthesis of various pyrazole compounds, such as N-substituted pyrazolines, synthesized by condensing chalcones with hydrazine hydrate in the presence of aliphatic acids. The structures of these compounds have been elucidated using X-ray single-crystal structure determination, revealing specific dihedral angles and molecular conformations (Loh et al., 2013).

Synthesis and Biological Investigations

This compound has also been used to synthesize quinolinyl chalcones containing a pyrazole group. These compounds have shown promising antimicrobial properties and moderate antioxidant activity. The synthesis involves Claisen–Schmidt condensation under ultrasonic methods, and the compounds were characterized by spectroscopic methods and X-ray crystallography (Prasath et al., 2015).

Role in Synthesis of Ferrocene Derivatives

New ferrocene derivatives involving this compound have been synthesized, exhibiting interesting electrochemical properties. These compounds demonstrated a reversible one-electron oxidation-reduction wave, which is significant for their potential applications in various electrochemical devices (Rodionov et al., 2011).

Antimicrobial and Antioxidant Properties

Several derivatives of this compound have been synthesized and screened for their in vitro antimicrobial, antifungal, and antioxidant activities. Some of these compounds displayed broad-spectrum antimicrobial activities and moderate to good antioxidant activities, indicating their potential therapeutic applications (Bhat et al., 2016).

Mecanismo De Acción

Target of Action

It’s worth noting that pyrazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde may also interact with various biological targets.

Mode of Action

Fluorine atoms are often incorporated into drug molecules to enhance their binding affinity and selectivity . The pyrazole ring, on the other hand, is a common feature in many bioactive compounds and is known to contribute to their biological activity .

Biochemical Pathways

Given the broad range of biological activities exhibited by pyrazole derivatives , it is plausible that this compound could influence multiple biochemical pathways.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable For instance, the ethyl group could enhance the compound’s lipophilicity, potentially improving its absorption and distribution. The fluorine atom, on the other hand, could enhance the compound’s metabolic stability .

Result of Action

Given the diverse biological activities of pyrazole derivatives , it is plausible that this compound could exert a variety of molecular and cellular effects.

Propiedades

IUPAC Name |

1-ethyl-5-fluoropyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O/c1-2-9-6(7)5(4-10)3-8-9/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFEBFLDYSBLNLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyclopentyl-4-cyclopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2466301.png)

![2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B2466310.png)

![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}propanoate](/img/structure/B2466312.png)

![N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2466315.png)

![[(2R,3As,6aS)-2-amino-2,3,4,5,6,6a-hexahydro-1H-pentalen-3a-yl]methanol;hydrochloride](/img/structure/B2466317.png)

![N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2466318.png)